2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Molecular Weight Hydrogen Bonding Drug-likeness

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903046-41-2) is a synthetic heterocyclic compound with the molecular formula C21H18N2O4 and a molecular weight of 362.39 g/mol. It features a quinoline core linked via an ether bond to a pyrrolidine ring, which is further functionalized with a 1,3-benzodioxole carbonyl group.

Molecular Formula C21H18N2O4
Molecular Weight 362.385
CAS No. 1903046-41-2
Cat. No. B2845641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline
CAS1903046-41-2
Molecular FormulaC21H18N2O4
Molecular Weight362.385
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C21H18N2O4/c24-21(15-5-7-18-19(11-15)26-13-25-18)23-10-9-16(12-23)27-20-8-6-14-3-1-2-4-17(14)22-20/h1-8,11,16H,9-10,12-13H2
InChIKeyNDVNXLAGDLHEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903046-41-2): Structural Baseline for Procurement


2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903046-41-2) is a synthetic heterocyclic compound with the molecular formula C21H18N2O4 and a molecular weight of 362.39 g/mol [1]. It features a quinoline core linked via an ether bond to a pyrrolidine ring, which is further functionalized with a 1,3-benzodioxole carbonyl group. This compound is primarily positioned as a research chemical and synthetic building block for the construction of more complex molecules [1]. Its structural architecture places it within a class of quinoline-pyrrolidine hybrids that have been investigated for diverse biological activities, including enzyme inhibition; however, no target-specific biological data have been publicly reported for this exact compound.

Why 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline Cannot Be Replaced by Common Quinoline-Pyrrolidine Analogs


The substitution of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline with a generic in-class analog is not straightforward due to its unique connectivity pattern. Unlike the more common 4-pyrrolidinyl-quinoline regioisomers, which attach the pyrrolidine directly to the quinoline core at position 4 (as seen in the well-studied AChE/BuChE-IN-2 scaffold [1]), this compound employs an ether linkage at the pyrrolidine 3-position connecting to the quinoline 2-position. This distinct geometry alters the spatial orientation of the quinoline and benzodioxole moieties, which is a critical determinant of binding pocket complementarity in target-based assays. Furthermore, the presence of a ketone bridge between the pyrrolidine and the benzodioxole group, as opposed to a direct carbon-carbon bond, introduces an additional hydrogen bond acceptor and conformational restriction that cannot be replicated by simpler analogs lacking this carbonyl linker.

Quantitative Differentiation Data for 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903046-41-2)


Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity vs. AChE/BuChE-IN-2

The target compound (MW 362.39 g/mol, 4 H-bond acceptors) is structurally and physicochemically distinct from its closest analog AChE/BuChE-IN-2 (MW 318.37 g/mol, 2 H-bond acceptors) [1] [2]. The higher molecular weight and additional oxygen atoms in the carbonyl-ether linker increase topological polar surface area (TPSA) and hydrogen bonding capacity, which can significantly impact membrane permeability and solubility profiles.

Molecular Weight Hydrogen Bonding Drug-likeness Physicochemical Properties

Structural Connectivity Differentiation: Ether vs. Direct C-C Bond Linkage Compared to Quinoline-Pyrrolidine Regioisomers

The target compound connects the quinoline ring to the pyrrolidine scaffold via an ether linkage at the pyrrolidine 3-position (quinolin-2-yloxy), whereas the clinically studied AChE/BuChE-IN-2 class uses a direct C-C bond attachment at the quinoline 4-position [1]. This regioisomeric difference fundamentally alters the vector of the quinoline moiety, which is a key pharmacophoric element. In the context of the PI3K inhibitor chemotype, quinoline ethers at the 2-position have demonstrated significantly different activity profiles compared to 4-substituted analogs, with IC50 values varying by more than 10-fold in enzyme inhibition assays [2].

Regioisomerism Structural Biology Binding Mode Scaffold Hopping

Benzodioxole Carbonyl Group: Potential for Metabolic Stability Differentiation vs. Non-Carbonyl Analogs

The target compound incorporates a carbonyl linker between the pyrrolidine nitrogen and the benzodioxole ring. In contrast, AChE/BuChE-IN-2 features a direct pyrrolidine-to-quinoline attachment with the benzodioxole as a 2-substituent on the quinoline [1]. The carbonyl group introduces a site for potential metabolic hydrolysis and alters the electronic properties of the adjacent amide bond. Class-level evidence from benzodioxole-containing SSRIs indicates that deuteration at the methylenedioxy carbon can significantly reduce CYP2D6-mediated metabolism, highlighting the metabolic liability of the benzodioxole moiety itself [2]. The presence of the carbonyl linker in the target compound provides a synthetic handle for further derivatization and may offer divergent metabolic stability profiles compared to non-carbonyl analogs.

Metabolic Stability Carbonyl Linker Benzodioxole Cytochrome P450

Recommended Research and Industrial Application Scenarios for 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903046-41-2)


Scaffold-Hopping and Diversity-Oriented Synthesis in Kinase Inhibitor Programs

Given its unique ether-linked quinoline-pyrrolidine architecture distinct from the well-explored 4-substituted quinoline kinase inhibitor chemotype [1], this compound serves as an ideal entry point for scaffold-hopping campaigns targeting novel kinase inhibitor intellectual property space. The carbonyl linker enables rapid amide bond diversification, allowing medicinal chemists to explore structure-activity relationships around the benzodioxole moiety while maintaining the quinoline-ether pharmacophore core.

ADME Probe Compound for Ether-Linked Heterocycle Permeability Studies

The higher polar surface area and hydrogen bond acceptor count of this compound (4 HBA vs. 2 for direct-linked analogs) make it a valuable tool compound for systematic ADME profiling. Researchers can use this compound alongside simpler quinoline-pyrrolidine analogs as matched molecular pairs to experimentally quantify the impact of the ether linkage on passive permeability, solubility, and metabolic stability [2].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 362.39 g/mol and a balanced composition of aromatic and heteroaliphatic features, this compound occupies the 'lead-like' chemical space desirable for fragment and lead-oriented libraries. Its three distinct structural modules (quinoline, pyrrolidine ether, benzodioxole carbonyl) provide multiple vectors for fragment growing and merging strategies, making it a versatile building block for constructing diverse screening libraries.

Building Block for PROTAC and Bifunctional Degrader Synthesis

The pyrrolidine nitrogen in the target compound, already functionalized with a benzodioxole carbonyl group, can serve as a synthetic intermediate for PROTAC linker attachment strategies. The quinoline moiety is a known E3 ligase recruiting element in certain PROTAC designs, and the ether linkage provides conformational flexibility that can be advantageous for ternary complex formation. This compound's modular structure allows for systematic optimization of linker length and geometry.

Quote Request

Request a Quote for 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.